REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]=[CH:11][C:12]2[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][CH:13]=2)=[CH:6][CH:5]=1)([O-])=O.[ClH:21].[H][H].[Cl-].[Na+].N>[Fe].CO>[ClH:21].[ClH:21].[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([CH:10]=[CH:11][C:12]2[CH:13]=[CH:14][C:15]([NH2:18])=[CH:16][CH:17]=2)=[CH:8][CH:9]=1 |f:3.4,8.9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
40.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C=CC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
product
|
Quantity
|
3.62 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
AMBIENT
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
as stirred mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
CUSTOM
|
Details
|
Over the next three hour period, 325 mesh
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
is added to the reaction mixture in one grams aliquots until a total of 22.0 grams (0.40 mole)
|
Type
|
ADDITION
|
Details
|
has been added
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The dark brown liquid filtrate is concentrated by rotary evaporation under vacuum at 85° C. to one half original volume
|
Type
|
ADDITION
|
Details
|
then decolorized by the addition of activated charcoal
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
The eluate is rotary evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to provide a pale tan colored solid
|
Type
|
CUSTOM
|
Details
|
by drying in a vacuum oven at 110° C.
|
Type
|
CUSTOM
|
Details
|
5 mm Hg provides a constant product weight of 29.4 grams
|
Type
|
CUSTOM
|
Details
|
with a range of 200° C. to 450° C.
|
Type
|
CUSTOM
|
Details
|
at 263° C.
|
Type
|
CUSTOM
|
Details
|
followed by second endotherm at 291° C.
|
Name
|
|
Type
|
|
Smiles
|
Cl.Cl.NC1=CC=C(C=C1)C=CC1=CC=C(C=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |